molecular formula C22H24N6 B5300731 (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine

(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine

Cat. No. B5300731
M. Wt: 372.5 g/mol
InChI Key: LJSFNLRXBWNKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine, also known as PMA, is a chemical compound that has been studied extensively for its potential use in scientific research. PMA is a derivative of phthalazine, a heterocyclic compound that has been used in the synthesis of various drugs and bioactive molecules.

Mechanism of Action

The mechanism of action of (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine involves its binding to metal ions such as copper and iron. This binding results in a change in the fluorescence of (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine, allowing for the detection of these metal ions. Additionally, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has been shown to have minimal toxicity in vitro and in vivo studies. However, its long-term effects on human health are not yet fully understood. (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of enzymes involved in cell proliferation. (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has also been shown to have potential anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has several advantages for use in lab experiments. It is easy to synthesize and has a high purity and yield. Additionally, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has a high binding affinity for metal ions, making it a useful tool for the detection of these ions in biological samples. However, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has limitations as well. Its long-term effects on human health are not yet fully understood, and its potential toxicity must be carefully considered when using it in lab experiments.

Future Directions

There are several future directions for the use of (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine in scientific research. One potential direction is the development of new drugs and bioactive molecules based on the structure of (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine. Additionally, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine could be further studied for its potential use in the treatment of inflammatory diseases. Finally, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine could be used in the development of new diagnostic tools for the detection of metal ions in biological samples.
Conclusion:
In conclusion, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine is a chemical compound that has been studied extensively for its potential use in scientific research. Its synthesis method has been optimized to yield high purity and yield, making it a viable option for scientific research. (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has several potential applications, including its use as a fluorescent probe for the detection of metal ions, its potential anti-cancer properties, and its potential use in the development of new drugs and bioactive molecules. However, its potential toxicity must be carefully considered when using it in lab experiments, and its long-term effects on human health are not yet fully understood.

Synthesis Methods

The synthesis of (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine involves the reaction of 4-methylphthalhydrazide with 4-bromo-1-butanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-methylphthalic anhydride to form the final product, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine. The synthesis of (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has been optimized to yield high purity and yield, making it a viable option for scientific research.

Scientific Research Applications

(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has a high binding affinity for these metal ions, which allows for their detection in biological samples. Additionally, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has been shown to have potential anti-cancer properties, making it a promising candidate for cancer research. (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has also been studied for its potential use in the development of new drugs and bioactive molecules.

properties

IUPAC Name

N,N'-bis(4-methylphthalazin-1-yl)butane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6/c1-15-17-9-3-5-11-19(17)21(27-25-15)23-13-7-8-14-24-22-20-12-6-4-10-18(20)16(2)26-28-22/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSFNLRXBWNKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NCCCCNC3=NN=C(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(4-methylphthalazin-1-yl)butane-1,4-diamine

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